zinc;1,3-dimethylbenzene-2-ide
Description
Zinc;1,3-dimethylbenzene-2-ide is an organometallic compound comprising a zinc cation (Zn²⁺) coordinated to a deprotonated aromatic ligand, 1,3-dimethylbenzene-2-ide. The ligand features methyl substituents at the 1- and 3-positions of the benzene ring, with a negative charge localized at the 2-position. This structure enables strong metal-ligand interactions, stabilized by the electron-donating methyl groups. While the exact counterion is unspecified in available literature, analogous compounds (e.g., bromide salts in ) suggest halides or other anions may balance the charge .
Properties
CAS No. |
65797-26-4 |
|---|---|
Molecular Formula |
C16H18Zn |
Molecular Weight |
275.7 g/mol |
IUPAC Name |
zinc;1,3-dimethylbenzene-2-ide |
InChI |
InChI=1S/2C8H9.Zn/c2*1-7-4-3-5-8(2)6-7;/h2*3-5H,1-2H3;/q2*-1;+2 |
InChI Key |
OXXZMVMPBCAKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[C-]C(=CC=C1)C.CC1=[C-]C(=CC=C1)C.[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Organometallic Chemistry
Magnesium;1,3-Dimethylbenzene-2-ide; Bromide (C₈H₉BrMg)
- Molecular Formula : C₈H₉BrMg
- Structure : Similar aromatic ligand but coordinated to Mg²⁺ instead of Zn²⁺.
- Key Differences :
- Ionic Radius : Mg²⁺ (0.72 Å) is smaller than Zn²⁺ (0.74 Å), leading to tighter coordination but reduced polarizability.
- Stability : Zn²⁺ complexes exhibit greater thermodynamic stability due to higher charge density and d⁰ configuration, which enhances ligand field stabilization compared to Mg²⁺ .
- Reactivity : Magnesium analogues are more reactive in nucleophilic additions (Grignard-like behavior), whereas zinc complexes are preferred in cross-coupling reactions due to milder conditions .
4-Cyanophenylzinc Bromide (C₇H₄BrNZn)
- Molecular Formula : C₇H₄BrNZn
- Structure: Features a cyano-substituted benzene ring (electron-withdrawing group) instead of methyl groups.
- Key Differences: Electronic Effects: The cyano group withdraws electron density, creating an electron-deficient aryl-zinc species. Applications: Used in Suzuki-Miyaura couplings where electron-deficient aryl zinc reagents improve reaction efficiency .
Zinc Chloride Complexes with Diazonium Salts ()
- Example: Zinc chloride compd. with p-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride.
- Structure : Combines ZnCl₂ with a diazonium-functionalized aromatic ligand.
- Key Differences :
- Ligand Type : Diazonium ligands are transient intermediates in aryl coupling, whereas 1,3-dimethylbenzene-2-ide is a stable anionic ligand.
- Reactivity : Diazonium-zinc complexes are highly reactive in photochemical or thermal decomposition pathways, unlike the more stable dimethylbenzene-zinc species .
Tabulated Comparison of Key Properties
| Compound | Molecular Formula | Metal Center | Substituent Effects | Stability | Applications |
|---|---|---|---|---|---|
| Zinc;1,3-dimethylbenzene-2-ide | Not explicitly provided* | Zn²⁺ | Electron-donating (methyl groups) | High | Catalysis, materials synthesis |
| Magnesium;1,3-dimethylbenzene-2-ide | C₈H₉BrMg | Mg²⁺ | Electron-donating (methyl groups) | Moderate | Organic synthesis (Grignard-like) |
| 4-Cyanophenylzinc bromide | C₇H₄BrNZn | Zn²⁺ | Electron-withdrawing (cyano) | Moderate-High | Cross-coupling reactions |
| Zinc-diazonium chloride complex | Multiple variants | Zn²⁺ | Diazonium (electron-deficient) | Low | Photochemical aryl functionalization |
Mechanistic and Electronic Insights
- Metal-Ligand Bonding : Zn²⁺ forms stronger σ-bonds with aromatic ligands compared to Mg²⁺, as evidenced by higher decomposition temperatures in thermogravimetric analyses of zinc complexes .
- Substituent Impact: Methyl groups in 1,3-dimethylbenzene-2-ide increase electron density at the zinc center, enhancing its nucleophilic character. This contrasts with cyano-substituted analogues, which favor electrophilic pathways .
- Database Correlations : Similarity searches in the ZINC database () highlight structural motifs shared with other zinc-organics, such as benzoxazole-zinc complexes (), underscoring zinc’s versatility in stabilizing diverse aromatic ligands .
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